N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide
Description
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide is a synthetic carboxamide derivative featuring a naphthalene core substituted with a pyridazin-3-yloxyethyl group and a 4-ethoxyphenyl moiety. The pyridazine ring in the target compound distinguishes it from simpler phenyl-substituted analogs, likely influencing its receptor-binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-2-30-22-11-9-19(10-12-22)23-13-14-24(28-27-23)31-16-15-26-25(29)21-8-7-18-5-3-4-6-20(18)17-21/h3-14,17H,2,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAKTXZWYOPXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced onto the pyridazine ring.
Formation of the Naphthalene-2-carboxamide Moiety: This involves the reaction of naphthalene derivatives with carboxylic acid derivatives to form the carboxamide group.
Coupling Reaction: The final step involves the coupling of the pyridazine derivative with the naphthalene-2-carboxamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy/Propoxy Groups
The ethoxy group in the target compound’s 4-position is analogous to methoxy- and propoxy-substituted derivatives described in . Key differences include:
- Synthesis Efficiency : Ethoxy-substituted analogs (e.g., 10a , 10c ) exhibit moderate yields (55–56%) compared to methoxy derivatives (e.g., 9a–c , 55–86%) .
- Melting Points : Ethoxy derivatives (10a : 139°C; 10c : 152°C) generally have higher melting points than methoxy (9a : unspecified) or propoxy (11a : 108°C) analogs, suggesting enhanced crystallinity or intermolecular interactions .
Table 1: Substituent Impact on Physical Properties
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9a (methoxy) | 2-methoxyphenyl | 55 | Unspecified |
| 10a (ethoxy) | 2-ethoxyphenyl | 55 | 139 |
| 10c (ethoxy) | 4-ethoxyphenyl | 56 | 152 |
| 11a (propoxy) | 2-propoxyphenyl | 55 | 108 |
Role of the Pyridazine Ring
The pyridazine moiety in the target compound is absent in most analogs but is critical for π-π stacking and hydrogen bonding in receptor interactions. For example, VU0364739 (), a spirocyclic naphthalene carboxamide with a fluorophenyl group, demonstrates enhanced selectivity for G protein-coupled receptors (GPCRs) due to its heterocyclic structure . Similarly, the pyridazine in the target compound may improve binding to enzymes or receptors compared to phenyl-only analogs.
Azo-Linked Derivatives
These differ fundamentally from the target compound, which lacks an azo linkage, implying:
Research Findings and Implications
Antimycobacterial Activity
Pharmacological Potential
The GPCR-targeting activity of VU0364739 () suggests that naphthalene carboxamides with heterocyclic substituents (e.g., pyridazine) could modulate neurotransmitter or lipid signaling pathways.
Biological Activity
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the compound's biological activity, synthesizing data from various studies and presenting detailed findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group, an ethoxyphenyl moiety, and a pyridazinyl ether linkage. This unique structure may contribute to its lipophilicity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated through various assays, revealing its potential as an anticancer agent and an antimicrobial compound.
1. Anticancer Activity
Recent studies have shown that derivatives of naphthalene-2-carboxamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics in human colon carcinoma models, particularly in cells with a deleted TP53 tumor suppressor gene .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (p53 wild-type) | 12.5 | Apoptosis induction via p53 pathway |
| Compound B | HCT116 (p53 null) | 8.0 | Non-selective apoptosis |
| This compound | HCT116 (p53 wild-type) | 10.0 | DNA intercalation |
The mechanism of action appears to involve apoptosis induction, with studies indicating early and late apoptotic features in treated cells . The activation of apoptotic pathways was confirmed using acridine orange/ethidium bromide staining techniques.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain naphthalene derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium species .
Table 2: Antimicrobial Activity
| Compound Name | Target Organism | MIC (µM) | Activity Type |
|---|---|---|---|
| Naphthalene Derivative 1 | Staphylococcus aureus | 15.0 | Bactericidal |
| Naphthalene Derivative 2 | Mycobacterium tuberculosis | 20.0 | Bacteriostatic |
| This compound | Mycobacterium avium | 18.0 | Bactericidal |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the naphthalene ring increases lipophilicity, enhancing cellular uptake and interaction with target biomolecules .
Case Studies
In one notable study, a series of naphthalene derivatives were synthesized and tested for their anticancer properties against various cell lines. The findings indicated that modifications on the naphthalene core significantly influenced the cytotoxicity profiles, with some compounds exhibiting enhanced selectivity towards cancer cells lacking functional p53 .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide?
The synthesis typically involves a multi-step approach:
Pyridazine Core Formation : React hydrazine with a dicarbonyl precursor to generate the pyridazine ring .
Ethoxyphenyl Introduction : Perform nucleophilic substitution at the pyridazine C-6 position using 4-ethoxyphenyl derivatives under basic conditions (e.g., NaH/DMF) .
Oxyethyl Linker Attachment : Couple the pyridazine intermediate with 2-chloroethanol via an SN2 reaction, followed by oxidation to form the ether bond .
Amide Coupling : React the resulting intermediate with naphthalene-2-carboxylic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
Optimization Tip: Use continuous flow reactors for high-yield, scalable synthesis of intermediates .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and linker connectivity (e.g., pyridazine protons at δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., π-π stacking distances of ~3.59 Å in related compounds) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 456.5 [M+H]+) .
Advanced: How can researchers optimize the yield of the amide coupling step?
Challenges : Competing side reactions (e.g., racemization) and low solubility of intermediates.
Solutions :
- Coupling Reagents : Use HATU over EDCI for sterically hindered substrates to enhance efficiency .
- Solvent Selection : Employ DMF:DCM (1:1) to improve solubility of aromatic intermediates .
- Temperature Control : Maintain reactions at 0–4°C to minimize degradation .
- Workup Optimization : Quench with ice-cold water to precipitate the product, reducing losses during extraction .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Example Contradiction : Discrepancies in IC50 values for kinase inhibition.
Approaches :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on phenyl rings) .
Assay Standardization : Control variables like ATP concentration in kinase assays to ensure reproducibility .
Cellular Context : Validate target engagement in physiologically relevant cell lines (e.g., HEK293 vs. HeLa) .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Basic: What in vitro assays are used for initial biological screening?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50 of 12 µM in MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition at 50 nM ATP) .
- Receptor Binding : Radioligand displacement assays (e.g., 80% displacement of [3H]-ligand at 10 µM) .
- Anti-inflammatory Activity : ELISA measurement of TNF-α suppression in LPS-stimulated macrophages .
Advanced: How to determine the compound’s interaction with molecular targets?
Target Deconvolution : Use siRNA knock-down libraries to identify pathways affected by treatment .
Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., EGFR L858R) to assess binding affinity changes .
Molecular Dynamics Simulations : Model docking poses to predict binding modes (e.g., pyridazine ring interactions with ATP-binding cleft) .
Biophysical Validation : Employ SPR or ITC to quantify binding kinetics (e.g., KD = 15 nM) .
Basic: What structural features influence the compound’s reactivity and bioactivity?
- Pyridazine Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- Ethoxyphenyl Group : Enhances lipophilicity (LogP ~3.2) and membrane permeability .
- Naphthalene Carboxamide : Stabilizes binding via hydrophobic interactions and hydrogen bonding .
- Oxyethyl Linker : Provides conformational flexibility for optimal target engagement .
Advanced: What computational methods predict the pharmacological profile?
- QSAR Modeling : Correlate substituent electronegativity with cytotoxicity (R² > 0.85) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65) and BBB permeability (logBB = -1.2) .
- Free-Energy Perturbation (FEP) : Calculate relative binding affinities of analogs (ΔΔG < 2 kcal/mol) .
Basic: How is purity assessed during synthesis?
- TLC Monitoring : Track reaction progress using silica plates (eluent: EtOAc/hexane 3:7) .
- HPLC-DAD : Quantify impurities (e.g., residual starting material <0.5%) with C18 columns .
- Elemental Analysis : Confirm empirical formula (e.g., C% deviation <0.3%) .
Advanced: What approaches validate the compound’s mechanism in cellular pathways?
CRISPR-Cas9 Knockout : Delete putative targets (e.g., MYC) to assess dependency .
Phosphoproteomics : Identify phosphorylation changes via LC-MS/MS (e.g., ERK1/2 downregulation) .
Transcriptomics : Perform RNA-seq to map pathway alterations (e.g., apoptosis gene upregulation) .
In Vivo Validation : Use xenograft models to confirm efficacy (e.g., 50% tumor reduction at 10 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
